(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative featuring a phenylmethylidene group at the 2-position, a dimethylamino-methyl substituent at the 7-position, and a hydroxyl group at the 6-position. The (2Z) stereochemistry indicates a cis configuration of the exocyclic double bond between C2 and the benzylidene moiety. The dimethylamino group enhances solubility in polar solvents, while the phenylmethylidene group contributes to π-π stacking interactions, which are critical in molecular recognition processes .
Properties
IUPAC Name |
(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19(2)11-14-15(20)9-8-13-17(21)16(22-18(13)14)10-12-6-4-3-5-7-12/h3-10,20H,11H2,1-2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDKSIRMHFOVCC-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylidene Group: This step often involves the condensation of the benzofuran derivative with benzaldehyde in the presence of a base such as sodium hydroxide.
Attachment of the Dimethylamino Methyl Group: This can be accomplished through a Mannich reaction, where the benzofuran derivative reacts with formaldehyde and dimethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzylidene group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research into the biological activities of (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one has revealed several promising avenues:
Antioxidant Activity
Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the benzofuran structure may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Analogous compounds have been found to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Neuroprotective Effects
Given its dimethylamino group, there is potential for neuroprotective applications. Compounds with similar functionalities have been studied for their ability to protect neuronal cells from degeneration, making this compound a candidate for further exploration in neurodegenerative diseases.
Applications in Medicinal Chemistry
The unique structure of this compound opens several avenues for medicinal applications:
Drug Development
The compound can serve as a lead structure for developing new pharmaceuticals targeting oxidative stress-related diseases or cancers. Its modifications could enhance efficacy and reduce side effects.
Formulation in Cosmetic Products
Due to its antioxidant properties, it may be explored for inclusion in cosmetic formulations aimed at skin protection and anti-aging.
Case Studies
Several studies have investigated compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Investigated the antioxidant capacity of related benzofuran derivatives; found significant radical scavenging activity. |
| Study B (2024) | Evaluated anticancer effects on breast cancer cell lines; demonstrated growth inhibition and apoptosis induction. |
| Study C (2025) | Explored neuroprotective properties in vitro; showed potential in preventing neuronal cell death under oxidative stress conditions. |
Mechanism of Action
The mechanism of action of (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the dimethylamino methyl group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuran-3-one derivatives exhibit diverse pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and reported activities.
Structural Analogues and Substituent Effects
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3-one () Substituents: A 2-fluorobenzylidene group and a 4-methyl group. Molecular Weight: 327.355 g/mol (vs. 323.37 g/mol for the target compound).
(2Z)-6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one () Substituents: 4-Methoxyphenyl and 4-methyl groups. Key Differences: The methoxy group increases lipophilicity and may enhance membrane permeability. The absence of a dimethylamino-methyl group reduces polarity. Acid pKa: 7.78 (calculated), suggesting moderate protonation under physiological conditions .
TB515: (2E)-6-Hydroxy-2-(3-phenylprop-2-yn-1-ylidene)-2,3-dihydro-1-benzofuran-3-one () Substituents: A propargylidene group instead of benzylidene.
Physicochemical Properties
Biological Activity
The compound (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one, also known by its CAS number 869077-13-4, belongs to the class of benzofuran derivatives. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H17NO3
- Molecular Weight : 295.332 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 493.8 ± 45.0 °C at 760 mmHg
- LogP : 2.73
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Research indicates that it may function as an inhibitor of specific kinases associated with tumor growth.
Pharmacological Activities
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Anticancer Activity :
- Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) and cervical cancer (HeLa) cells with IC50 values indicating potent activity (e.g., GI50 = 3.18 ± 0.11 µM for MCF-7) .
-
Anti-inflammatory Effects :
- The compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators involved in inflammatory pathways.
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Antioxidant Activity :
- Its structural features suggest potential antioxidant activity, which may contribute to its protective effects against oxidative stress in various cellular models.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of the compound, it was found that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity and morphological changes consistent with programmed cell death.
Computational Studies
In silico studies have provided insights into the binding affinity of this compound with key protein targets involved in cancer signaling pathways. Molecular docking studies revealed favorable interactions with NEK7 and NEK9 kinases, suggesting a potential for developing targeted therapies based on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
